N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-(trifluoromethyl)benzamide
CAS No.: 897614-78-7
Cat. No.: VC11836306
Molecular Formula: C17H14F3N5O2
Molecular Weight: 377.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 897614-78-7 |
|---|---|
| Molecular Formula | C17H14F3N5O2 |
| Molecular Weight | 377.32 g/mol |
| IUPAC Name | N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-4-(trifluoromethyl)benzamide |
| Standard InChI | InChI=1S/C17H14F3N5O2/c1-27-14-8-6-13(7-9-14)25-15(22-23-24-25)10-21-16(26)11-2-4-12(5-3-11)17(18,19)20/h2-9H,10H2,1H3,(H,21,26) |
| Standard InChI Key | SWZVEODNUXCOQY-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=C(C=C3)C(F)(F)F |
| Canonical SMILES | COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=C(C=C3)C(F)(F)F |
Introduction
N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-(trifluoromethyl)benzamide is a complex organic compound featuring a tetrazole ring and a trifluoromethyl-substituted benzamide moiety. Its molecular formula is C15H14F3N5O, indicating a structure that includes four nitrogen atoms and one carbon atom in the tetrazole ring, along with a 4-methoxyphenyl group that enhances lipophilicity and potentially improves bioavailability in biological systems.
Synthesis Methods
The synthesis of N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-(trifluoromethyl)benzamide typically involves multiple steps, starting with the formation of the tetrazole ring. This process often begins with the treatment of 4-methoxyphenylhydrazine with sodium nitrite to form a diazonium salt, which is then converted into the tetrazole ring through a series of reactions.
Biological Activities and Potential Applications
Research on this compound has highlighted its potential biological activities, including antimicrobial and anticancer properties. The tetrazole ring is known to enhance the pharmacological profile of compounds, making derivatives of tetrazoles candidates for further investigation in drug development against multiple drug-resistant pathogens and cancer cell lines.
| Biological Activity | Description |
|---|---|
| Antimicrobial Activity | Potential against drug-resistant pathogens. |
| Anticancer Activity | Shows promise against various cancer cell lines. |
Comparison with Similar Compounds
N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-(trifluoromethyl)benzamide is distinct from other tetrazole derivatives due to its specific functional groups. For example, compounds like 1-(4-methoxyphenyl)-5-methyl-1H-tetrazole and 2-(4-methoxyphenyl)-N-(tetrazol-5-yl)acetamide have different structural variations that may lead to distinct pharmacological profiles.
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-(4-Methoxyphenyl)-5-methyl-1H-tetrazole | Contains a methyl group instead of a benzamide | Different biological activity due to structural variation. |
| 2-(4-Methoxyphenyl)-N-(tetrazol-5-yl)acetamide | Similar acetamide structure but different substitution patterns | May exhibit distinct pharmacological profiles. |
| 5-Aryltetrazoles | General class with varying aryl substitutions | Broad range of biological activities depending on aryl group. |
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